2-(1H-1,3-benzodiazol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzimidazole and a triazolopyridine. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The benzimidazole and triazolopyridine rings in the compound are aromatic, which means they are particularly stable. The trifluoromethyl group is a common substituent in pharmaceuticals, known for its ability to increase metabolic stability and enhance lipophilicity .Scientific Research Applications
Synthesis of Innovative Heterocycles
This compound serves as a precursor in the synthesis of a broad range of heterocycles, including pyrrole, pyridine, coumarin, thiazole, and more. These heterocycles have been assessed for their insecticidal activity, particularly against the cotton leafworm, indicating its utility in developing novel insecticidal agents (Fadda et al., 2017).
Development of Diagnostic and Therapeutic Agents
It has been utilized in the synthesis of substituted imidazo[1,2-α]pyridines, which are high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands have potential applications in the study of PBR in vivo using SPECT, indicating its relevance in diagnostic imaging and potentially in therapeutic interventions (Katsifis et al., 2000).
Exploration in Antiulcer Drug Development
Research into imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, which includes the structural framework of the queried compound, has shown promising results as a novel class of histamine H2-receptor antagonists with antiulcer activities. This demonstrates the compound's potential in the development of new treatments for ulcer-related diseases (Katsura et al., 1992).
Inhibition of ACAT for Disease Treatment
One study identified a closely related compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This has implications for the treatment of diseases involving ACAT-1 overexpression, highlighting its therapeutic potential (Shibuya et al., 2018).
Advancements in Green Chemistry
The compound has been involved in the development of environmentally benign synthesis methods for benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, emphasizing the use of water as a solvent and showcasing its application in promoting greener chemical processes (Liu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O/c18-17(19,20)11-4-3-7-26-14(23-24-16(11)26)8-21-15(27)9-25-10-22-12-5-1-2-6-13(12)25/h1-7,10H,8-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQQRKDLSIQVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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